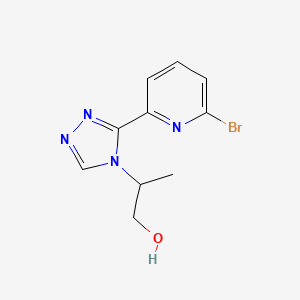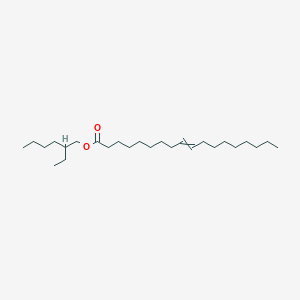
2-amino-3-methyl-N-(4-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-methyl-N-(4-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with an amino group at the second position, a methyl group at the third position, and a nitrophenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-(4-nitrophenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid and 4-nitroaniline.
Amide Formation: The carboxylic acid group of 2-amino-3-methylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated acid is then reacted with 4-nitroaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-amino-3-methyl-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the methyl group is oxidized to a carboxylic acid group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles, such as halides or alkoxides, under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-3-methyl-N-(4-aminophenyl)butanamide.
Substitution: Depending on the nucleophile used, products like 2-amino-3-methyl-N-(4-halophenyl)butanamide.
Oxidation: 2-amino-3-carboxy-N-(4-nitrophenyl)butanamide.
科学的研究の応用
2-amino-3-methyl-N-(4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-3-methyl-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino and methyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-amino-3-methyl-N-(4-methylphenyl)butanamide
- 2-amino-3-methyl-N-(4-chlorophenyl)butanamide
- 2-amino-3-methyl-N-(4-bromophenyl)butanamide
Uniqueness
2-amino-3-methyl-N-(4-nitrophenyl)butanamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro groups in various chemical and biological contexts.
特性
IUPAC Name |
2-amino-3-methyl-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZCLBWDPSXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
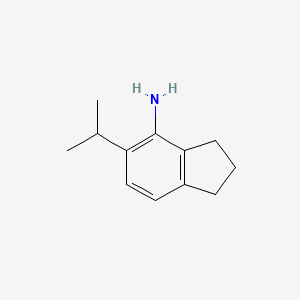
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)
![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)

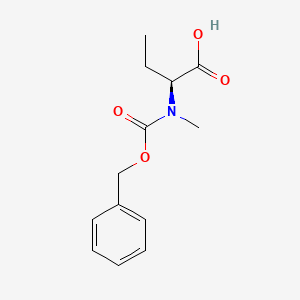

![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)
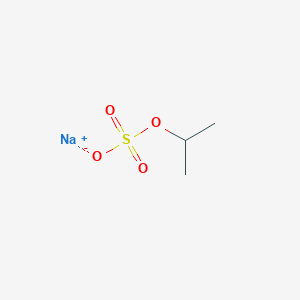
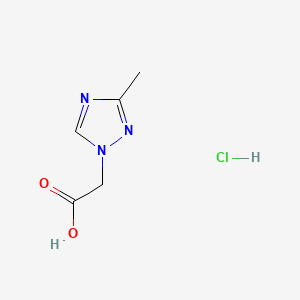
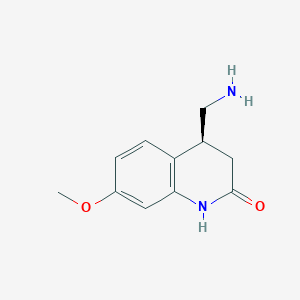
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
